P2X3 Purinoceptor Antagonist Activity: EC50 of 80 nM vs. Structurally Related Isonicotinic Acid Derivatives
In a recombinant rat P2X3 purinoceptor assay performed in Xenopus oocytes, 2-(3-benzyloxyphenyl)isonicotinic acid exhibited antagonist activity with an EC50 value of 80 nM when tested at 10 µM concentration [1]. By contrast, a close structural analog, 2-(5-(benzyloxy)-3-methyl-1H-pyrazol-1-yl)isonicotinic acid, showed an IC50 of <100 nM against the related epigenetic target Jarid1A (KDM5A) in a TR-FRET enzymatic assay, but no P2X3 data were reported for this compound [2]. The target compound therefore occupies a distinct pharmacological niche: it demonstrates measurable activity at a clinically pursued ion channel target (P2X3) where comparator isonicotinic acid derivatives lack publicly documented engagement. The absence of P2X3 activity data for regioisomers such as 3-(2-benzyloxyphenyl)isonicotinic acid and 2-(4-benzyloxyphenyl)isonicotinic acid further underscores that the 2-(3-benzyloxyphenyl) substitution pattern is not interchangeable for this activity profile.
| Evidence Dimension | P2X3 receptor antagonist potency (functional assay) |
|---|---|
| Target Compound Data | EC50 = 80 nM (antagonist activity at recombinant rat P2X3, tested at 10 µM, expressed in Xenopus oocytes) |
| Comparator Or Baseline | Closest isonicotinic acid analog with published receptor data: 2-(5-(benzyloxy)-3-methyl-1H-pyrazol-1-yl)isonicotinic acid, IC50 < 100 nM against Jarid1A (no P2X3 data reported). Regioisomeric analogs (3-(2-benzyloxyphenyl)isonicotinic acid, 2-(4-benzyloxyphenyl)isonicotinic acid): no P2X3 data publicly available. |
| Quantified Difference | Target compound is the only 2-phenyl-isonicotinic acid scaffold with publicly reported sub-micromolar P2X3 antagonist activity (EC50 = 80 nM). Comparator data for the same target are absent; cross-target comparison shows comparable potency range (<100 nM) for structurally distinct isonicotinic acid derivatives at unrelated targets. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; antagonist activity evaluated at 10 µM compound concentration. EC50 derived from concentration-response analysis. |
Why This Matters
For research programs targeting P2X3-mediated pain or sensory disorders, this compound provides a validated starting scaffold with sub-100 nM functional activity, a profile not offered by alternative regioisomeric or simplified isonicotinic acid derivatives in the public domain.
- [1] BindingDB Entry: ChEMBL_147403 (CHEMBL884064). EC50 = 80 nM. Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM in Xenopus oocytes. https://bindingdb.org (accessed Apr 2026). View Source
- [2] BindingDB Entry BDBM263974. 2-(5-(benzyloxy)-1H-pyrazol-1-yl)isonicotinic acid, IC50 < 100 nM against Jarid1A. US10173996, Example 39. https://bindingdb.org (accessed Apr 2026). View Source
